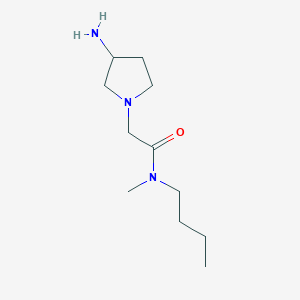

2-(3-aminopyrrolidin-1-yl)-N-butyl-N-methylacetamide

Übersicht

Beschreibung

“2-(3-aminopyrrolidin-1-yl)-N-butyl-N-methylacetamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to design compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the reaction of amines with other compounds . For example, compounds were obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, N-(Pyridin-2-yl)amides were formed from α-bromoketones and 2-aminopyridine via C–C bond cleavage promoted by I2 and TBHP .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Novel synthesis methods have been developed for related pyrrolidine derivatives, showcasing advancements in the preparation of compounds with similar structures. For example, innovative approaches for synthesizing 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide have been reported, employing n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide or chloroacetonitrile, yielding the target compound in 40-60% yields. These methods highlight the efficiency and versatility of current synthetic routes in generating pyrrolidine-based compounds (Vorona et al., 2012), (Vorona et al., 2013).

Chemical Transformations and Derivative Synthesis

Research on 3-aminopyrrolidin-2-ones, closely related to the compound of interest, shows significant chemical versatility and potential for generating diverse derivatives. For instance, chemical transformations of 3-aminopyrrolidin-2-ones containing norbornane or spirocyclopropane fragments have been explored for producing azomethines and N-substituted derivatives. These studies indicate the potential of such frameworks for synthesizing novel compounds with varied functional groups (Kostyuchenko et al., 2009).

Biological Activity and Applications

While the specific biological applications of 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-methylacetamide are not directly reported in the available literature, research on similar structures, such as 2-aminopyrimidines as ligands for histamine H4 receptors, illustrates the relevance of such compounds in therapeutic contexts. These studies demonstrate the potential for analogs to serve as anti-inflammatory agents or in pain management, highlighting the broader applicability of pyrrolidine derivatives in drug discovery and medicinal chemistry (Altenbach et al., 2008).

Wirkmechanismus

Target of action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The presence of a pyrrolidine ring could potentially enhance the compound’s bioavailability due to its ability to form stable conformations .

Result of action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Compounds with a pyrrolidine ring have been associated with a wide range of biological activities .

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s chemical structure, including the pyrrolidine ring, could affect its stability and reactivity under different conditions .

Eigenschaften

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N-butyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-3-4-6-13(2)11(15)9-14-7-5-10(12)8-14/h10H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCKQZUAHWOKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

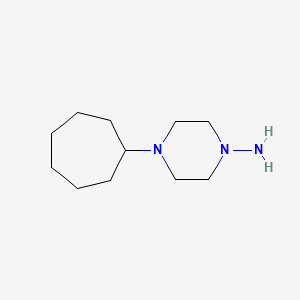

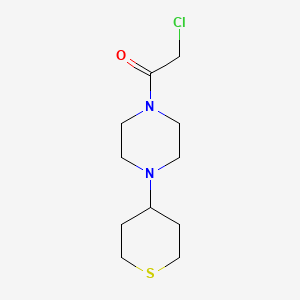

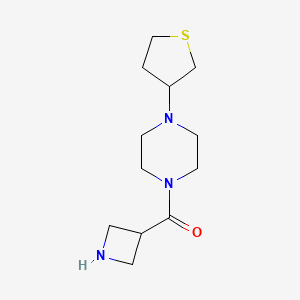

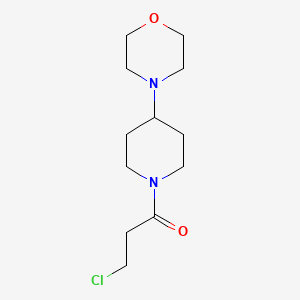

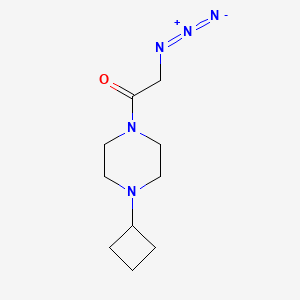

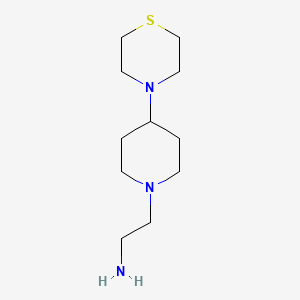

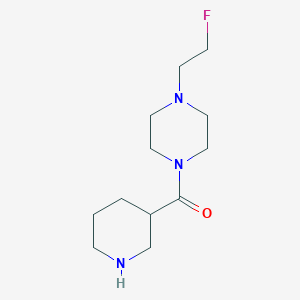

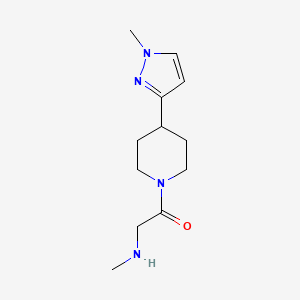

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477776.png)

![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)